N-butyl-2-fluoropyridin-4-amine
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Overview
Description
N-butyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative with the chemical formula C₉H₁₃FN₂. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine source, such as Selectfluor, is used to replace a leaving group on the pyridine ring . The reaction conditions often involve the use of solvents like acetonitrile and temperatures around 0°C to room temperature.
Industrial Production Methods
Industrial production of N-butyl-2-fluoropyridin-4-amine may involve large-scale nucleophilic substitution reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
N-butyl-2-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the butyl and amine groups.
4-fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position, affecting its reactivity and applications.
N-butyl-4-aminopyridine: Similar structure but without the fluorine atom, leading to different chemical properties.
Uniqueness
The fluorine atom provides unique electronic properties, while the butyl group can affect the compound’s solubility and interaction with biological targets .
Properties
Molecular Formula |
C9H13FN2 |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
N-butyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C9H13FN2/c1-2-3-5-11-8-4-6-12-9(10)7-8/h4,6-7H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
CAGXUCHBKJSVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NC=C1)F |
Origin of Product |
United States |
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